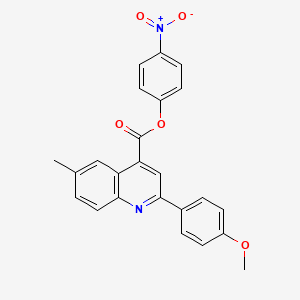![molecular formula C28H28ClN5O2S2 B11621068 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Chlorphenyl)piperazin-1-yl]-3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-4H-pyrido[1,2-a]pyrimidin-4-on ist eine komplexe organische Verbindung, die eine Kombination verschiedener funktioneller Gruppen aufweist, darunter ein Piperazinring, eine Chlorphenylgruppe, eine Thiazolidinon-Einheit und ein Pyridopyrimidinon-Kern.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-(3-Chlorphenyl)piperazin-1-yl]-3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess kann mit der Herstellung des Pyridopyrimidinon-Kerns beginnen, gefolgt von der Einführung der Piperazin- und Chlorphenylgruppen und schließlich der Thiazolidinon-Einheit. Jeder Schritt erfordert spezifische Reagenzien und Bedingungen, wie z. B. die Verwendung von starken Basen, Säuren oder Katalysatoren, um die Reaktionen zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der Grünen Chemie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions The piperazine ring is then introduced via nucleophilic substitution, followed by the formation of the thiazolidinone moiety through a condensation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency in large-scale production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, insbesondere an der Thiazolidinon-Einheit.
Reduktion: Reduktionsreaktionen könnten am Pyridopyrimidinon-Kern oder am Piperazinring auftreten.
Substitution: Die Chlorphenylgruppe ist ein potenzieller Ort für nucleophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Ammoniak, Amine, Thiole.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen würden von den spezifischen Bedingungen und verwendeten Reagenzien abhängen. Beispielsweise könnte die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion zu Aminen oder Alkoholen führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle oder als Ligand in der Koordinationschemie verwendet werden.
Biologie
In der biologischen Forschung könnte sie auf ihre potenzielle Wirkung als bioaktives Molekül untersucht werden, möglicherweise in Wechselwirkung mit bestimmten Proteinen oder Enzymen.
Medizin
In der medizinischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmende, antimikrobielle oder krebshemmende Aktivitäten, untersucht werden.
Industrie
In der Industrie könnte sie Anwendungen bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen finden.
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(3-Chlorphenyl)piperazin-1-yl]-3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-4H-pyrido[1,2-a]pyrimidin-4-on würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Dies könnte die Bindung an Rezeptoren, die Hemmung von Enzymen oder die Modulation von Signalwegen umfassen. Detaillierte Studien wären erforderlich, um diese Mechanismen aufzuklären.
Wirkmechanismus
The mechanism of action of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[4-(3-Chlorphenyl)piperazin-1-yl]-3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-4H-pyrido[1,2-a]pyrimidin-4-on: Einzigartig durch seine Kombination funktioneller Gruppen.
Andere Piperazinderivate: Oft in der medizinischen Chemie wegen ihrer Bioaktivität verwendet.
Thiazolidinonverbindungen: Bekannt für ihre potenziellen therapeutischen Wirkungen.
Einzigartigkeit
Die Einzigartigkeit von 2-[4-(3-Chlorphenyl)piperazin-1-yl]-3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-4H-pyrido[1,2-a]pyrimidin-4-on liegt in seiner komplexen Struktur, die im Vergleich zu einfacheren Analoga einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann.
Eigenschaften
Molekularformel |
C28H28ClN5O2S2 |
|---|---|
Molekulargewicht |
566.1 g/mol |
IUPAC-Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H28ClN5O2S2/c29-19-7-6-10-21(17-19)31-13-15-32(16-14-31)25-22(26(35)33-12-5-4-11-24(33)30-25)18-23-27(36)34(28(37)38-23)20-8-2-1-3-9-20/h4-7,10-12,17-18,20H,1-3,8-9,13-16H2/b23-18- |
InChI-Schlüssel |
WHYXAGAXXFQBNE-NKFKGCMQSA-N |
Isomerische SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)/SC2=S |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11620992.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620996.png)
![Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11621000.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621002.png)
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11621014.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)

![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
![(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)
![Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621065.png)
![2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11621070.png)
